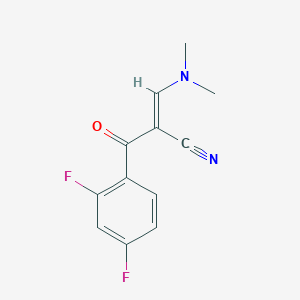

2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile

Description

Properties

IUPAC Name |

(E)-2-(2,4-difluorobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O/c1-16(2)7-8(6-15)12(17)10-4-3-9(13)5-11(10)14/h3-5,7H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVXYAHPDWCZGR-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of 2,4-difluorobenzoyl chloride with dimethylaminoacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature of around 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as toluene or dichloromethane to facilitate the mixing of reactants and control the reaction temperature.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-(2,4-difluorobenzoyl)-3-(dimethylamino)acrylonitrile exhibit anticancer properties. The difluorobenzoyl moiety is known to enhance the efficacy of certain drugs by improving their pharmacokinetic profiles. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study Example

A study published in the Journal of Medicinal Chemistry explored a series of analogs derived from this compound, demonstrating significant cytotoxic effects against breast and lung cancer cells. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways.

Materials Science Applications

2. Photopolymerization

This compound can be utilized as a photoinitiator in polymer chemistry. Its ability to absorb UV light and generate free radicals makes it suitable for initiating polymerization processes in the development of coatings, adhesives, and inks.

| Property | Value |

|---|---|

| Absorption Wavelength | UV range (200-300 nm) |

| Initiation Mechanism | Free radical generation |

Case Study Example

In a recent study published in Macromolecules, researchers demonstrated that incorporating this compound into acrylate formulations resulted in faster curing times and improved mechanical properties of the resulting polymers.

Chemical Intermediate

3. Synthesis of Other Compounds

Due to its reactive functional groups, this compound serves as an important intermediate in organic synthesis. It can be used to synthesize various pharmaceuticals and agrochemicals by undergoing nucleophilic substitutions or additions.

Applications in Drug Development

The versatility of this compound allows it to be a key building block for synthesizing more complex molecules used in drug discovery.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Comparisons

Halogenated Benzoyl Derivatives

- 2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS 138716-56-0) Molecular Formula: C₁₂H₁₀Cl₂N₂O Molecular Weight: 269.13 g/mol Key Differences: The dichlorobenzoyl group increases molecular weight and lipophilicity compared to the difluoro analog. Chlorine’s stronger electron-withdrawing effect may enhance electrophilicity but also increases toxicity risks (e.g., skin/mucous membrane irritation) .

- 3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile (CAS 338966-67-9) Molecular Formula: C₂₂H₁₇FN₂OS Molecular Weight: 376.45 g/mol Key Differences: Incorporates a thiophene ring and fluorobenzoyl group, expanding π-conjugation.

Aromatic Ring Modifications

Simplified Backbone Analogs

- 3-(Dimethylamino)acrylonitrile (CAS 35520-41-3) Molecular Formula: C₅H₈N₂ Molecular Weight: 96.13 g/mol Key Differences: Lacks the benzoyl group, serving as a minimalist building block for synthesizing larger acrylonitrile derivatives .

Electronic and Solubility Properties

- Electron-Withdrawing Effects : The 2,4-difluorobenzoyl group provides moderate electron withdrawal, balancing reactivity and stability. In contrast, dichloro analogs exhibit stronger electron withdrawal but higher toxicity .

- Solubility: The dimethylamino group enhances solubility in polar solvents (e.g., acetonitrile) across all analogs. Bulkier substituents (e.g., biphenyl, phenothiazine) reduce solubility but improve membrane permeability .

Biological Activity

2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS No. 138716-60-6) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, encompassing its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₀F₂N₂O

- Molecular Weight : 236.22 g/mol

- Storage Conditions : Recommended at 2-8°C .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A recent study on related compounds demonstrated promising antifungal activity against various strains of fungi, suggesting that this compound may also possess similar properties .

The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or disruption of cellular processes in microbial cells. For instance, studies have shown that related compounds interfere with mitochondrial functions, leading to apoptosis in cancer cells . This apoptotic effect may be mediated through the activation of caspases and disruption of mitochondrial membrane potential.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated a selective cytotoxic effect, indicating a potential therapeutic window for cancer treatment while sparing normal cells .

Data Table: Biological Activity Summary

| Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant antifungal activity | |

| Cytotoxicity | Selective cytotoxicity in cancer cells | |

| Mechanism | Induces apoptosis via mitochondrial disruption |

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of a series of compounds related to this compound against Candida species. The results showed that certain derivatives inhibited fungal growth at minimal inhibitory concentrations (MIC) ranging from 3.05 to 12.26 μM, indicating a strong potential for therapeutic applications in treating fungal infections .

Case Study 2: Cancer Cell Lines

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer models. The findings revealed that the compound effectively induced apoptosis in a dose-dependent manner, with IC50 values suggesting a potent anticancer activity compared to standard chemotherapeutics .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(2,4-difluorobenzoyl)-3-(dimethylamino)acrylonitrile, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between 2,4-difluorobenzoyl derivatives and dimethylamino-substituted acrylonitrile precursors. A common approach involves Knoevenagel condensation, where aldehydes react with active methylene nitriles under basic or acidic catalysis. For example, similar acrylonitrile derivatives have been synthesized using aromatic aldehydes and nitriles in ethanol with piperidine as a catalyst . Optimization of reaction conditions (e.g., solvent polarity, temperature, catalyst loading) can be guided by computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable pathways and transition states, reducing trial-and-error experimentation .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Spectroscopy : and NMR are used to verify substituent positions and electronic environments. IR spectroscopy confirms functional groups like carbonyl (C=O) and nitrile (C≡N).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the 3D molecular geometry and intermolecular interactions. For example, SC-XRD of related acrylonitriles revealed bond lengths (C–C: 1.45–1.49 Å) and dihedral angles critical for assessing conjugation . Hirshfeld surface analysis further quantifies non-covalent interactions (e.g., H-bonding, π-stacking) .

Q. How is the purity of this compound assessed in academic research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Differential scanning calorimetry (DSC) assesses thermal stability and detects polymorphic impurities. For nitrile-containing compounds, residual solvent analysis via gas chromatography (GC) is recommended .

Advanced Research Questions

Q. How can quantum chemical calculations and machine learning enhance the design of reactions involving this compound?

- Methodological Answer : Density functional theory (DFT) calculates reaction energetics (e.g., Gibbs free energy barriers) to predict feasible pathways. For example, transition-state modeling of acrylonitrile derivatives can identify regioselectivity in nucleophilic additions . Machine learning (ML) algorithms, trained on experimental datasets, can predict optimal solvent-catalyst combinations or byproduct formation. ICReDD’s integrated computational-experimental workflow demonstrates this by iteratively refining conditions using feedback from reaction databases .

Q. What strategies resolve contradictions between experimental and computational data in reaction mechanism studies?

- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., solvent effects, entropy). Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations improve accuracy by embedding quantum regions in explicit solvent environments. Experimental validation via kinetic isotope effects (KIEs) or substituent-tuning experiments can isolate rate-determining steps. For example, isotopic labeling of the difluorobenzoyl group could validate computational predictions of electrophilic reactivity .

Q. How are advanced separation techniques applied to isolate stereoisomers or polymorphs of this compound?

- Methodological Answer : Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers, while crystallization under controlled supersaturation isolates polymorphs. Membrane-based separation (e.g., nanofiltration) is effective for lab-scale purification of polar nitriles. Process parameters (e.g., temperature gradients, antisolvent addition) are optimized using design-of-experiments (DoE) frameworks .

Q. What methodologies elucidate the role of the difluorobenzoyl group in modulating electronic properties or bioactivity?

- Methodological Answer :

- Electron Density Analysis : Atoms-in-Molecules (AIM) theory maps charge distribution and hyperconjugation effects from fluorine substituents.

- Bioactivity Correlation : Structure-activity relationship (SAR) studies compare fluorinated vs. non-fluorinated analogs. Electrophilicity indices (ω) derived from DFT correlate with reactivity in Michael addition assays .

Q. How can in silico toxicity prediction models guide safe handling protocols for this compound?

- Methodological Answer : Tools like ProTox-II or ADMET Predictor estimate acute toxicity (e.g., LD) and metabolic pathways. For nitriles, cytochrome P450-mediated release of cyanide is a key risk; molecular docking simulations assess binding affinity to heme enzymes. Experimental validation via Ames tests or zebrafish embryo toxicity assays is recommended for high-risk predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.